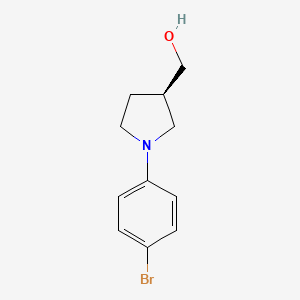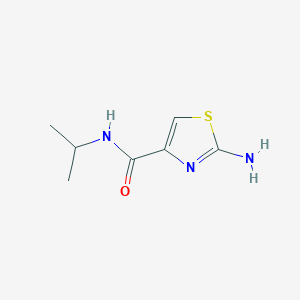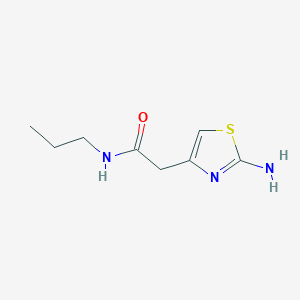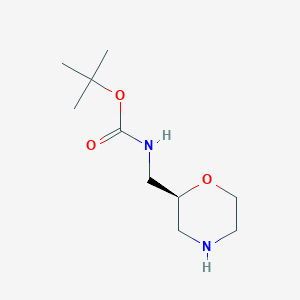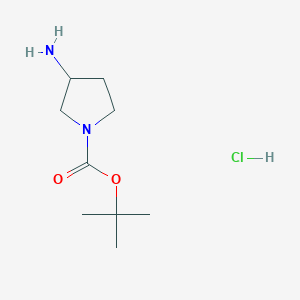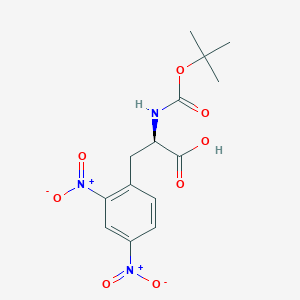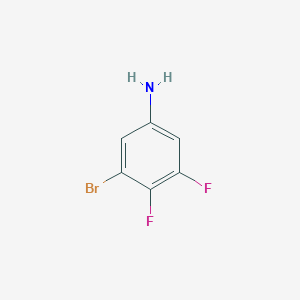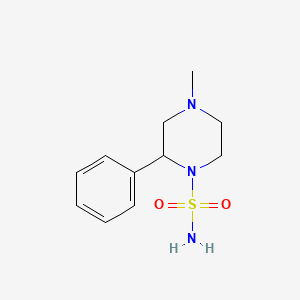
4-Methyl-2-phenylpiperazine-1-sulfonamide
カタログ番号 B1372784
CAS番号:
1094315-38-4
分子量: 255.34 g/mol
InChIキー: WPMACSYNVGRFNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 . It is used for research purposes .
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, which includes 4-Methyl-2-phenylpiperazine-1-sulfonamide, involves several steps. These derivatives are synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Acaricidal Activity
- Scientific Field: Pesticide Science
- Summary of Application: Phenylpiperazine derivatives have been synthesized and assessed for their acaricidal activity . These derivatives were synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .
- Methods of Application: The acaricidal activity of these derivatives was evaluated against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri .
- Results: It was found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity . Among them, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine showed the highest level of activity against Tetranychus urticae and provided a high level of activity against Tetranychus kanzawai and Panonychus citri .
Intestinal Permeation Enhancers
- Scientific Field: Pharmaceutical Research
- Summary of Application: Phenylpiperazine derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, have been identified as potential intestinal permeation enhancers . These compounds could potentially improve the oral delivery of macromolecular therapeutics, which is currently limited due to poor absorption across the intestinal epithelium .
- Methods of Application: The efficacy and cytotoxicity of these phenylpiperazine compounds were assessed in a Caco-2 model of the intestinal epithelium .
- Results: Several potent derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .
Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: Phenylpiperazine derivatives are used in the synthesis of various heterocyclic compounds . These compounds are synthesized through a series of reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Methods of Application: The synthesis involves a series of reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results: The synthesis of these compounds has been successful, leading to a wide range of biologically and pharmaceutically active piperazine derivatives .
Drug Discovery
- Scientific Field: Medicinal Chemistry
- Summary of Application: Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
- Methods of Application: The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
- Results: The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Multicomponent Drugs
- Scientific Field: Medicinal Chemistry
- Summary of Application: Multicomponent drugs are now standard in therapeutic areas such as cancer, diabetes, and psychiatric or degenerative central . Phenylpiperazine derivatives are used in the synthesis of these multicomponent drugs .
- Methods of Application: The synthesis involves a series of reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results: The synthesis of these compounds has been successful, leading to a wide range of biologically and pharmaceutically active piperazine derivatives .
Synthesis of Piperazines
- Scientific Field: Organic Chemistry
- Summary of Application: Phenylpiperazine derivatives are used in the synthesis of piperazines . These compounds are synthesized through a series of reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Methods of Application: The synthesis involves a series of reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalic synthesis .
- Results: The synthesis of these compounds has been successful, leading to a wide range of biologically and pharmaceutically active piperazine derivatives .
特性
IUPAC Name |
4-methyl-2-phenylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-7-8-14(17(12,15)16)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMACSYNVGRFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpiperazine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,2,2-Trifluoroethyl 2,6-diethylphenylcarbamate
1087798-17-1
2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate
1087798-31-9
cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole
370879-92-8
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
210488-52-1

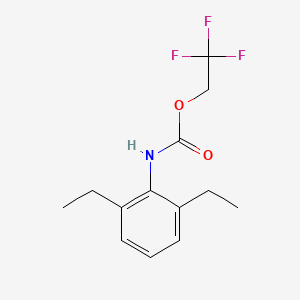
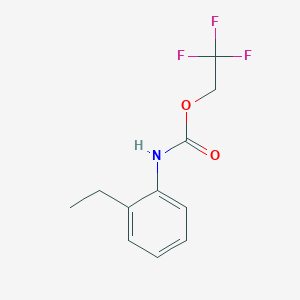
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
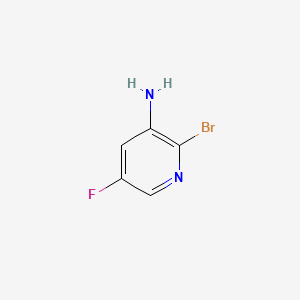
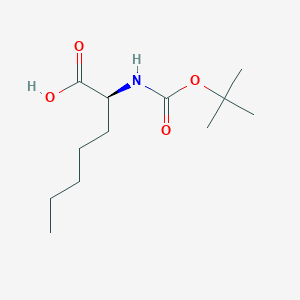
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)
